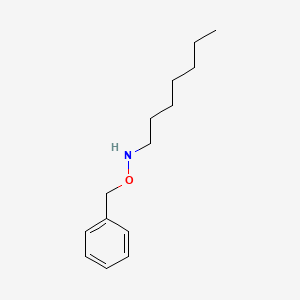

(Benzyloxy)(heptyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylmethoxyheptan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-2-3-4-5-9-12-15-16-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCLVGDXHXJUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Benzyloxy Heptyl Amine Analogues

Reactions of the Benzyloxy Moiety

The benzyloxy group, consisting of a benzyl (B1604629) group attached to an oxygen atom, exhibits reactivity influenced by the stability of the benzylic position. wikipedia.org This section details rearrangement and oxidative reactions characteristic of this functional group.

Rearrangement Reactions (e.g., Wittig Rearrangement)

The orgoreview.comfiveable.me-Wittig rearrangement is a significant reaction for ethers like those found in benzyloxyamine analogues. organic-chemistry.orgwikipedia.org This rearrangement involves the treatment of an ether with a strong base, typically an organolithium reagent, to form an alcohol. organic-chemistry.orgwikipedia.org The mechanism proceeds through the deprotonation of the carbon adjacent to the ether oxygen, followed by a 1,2-rearrangement. organic-chemistry.org

The reaction mechanism is understood to involve the formation of a radical pair after the initial lithiation. organic-chemistry.orgwikipedia.org The lithium atom migrates from the carbon to the oxygen, creating a ketyl radical and a carbon radical, which then recombine within the solvent cage to form the alcoholate product. organic-chemistry.org The migratory aptitude of the alkyl group follows the order of thermodynamic stability: tertiary > secondary > primary > methyl, which supports the radical mechanism. organic-chemistry.org

Studies on 2-(2-benzyloxyphenyl)oxazoline have shown that treatment with butyllithium (B86547) can lead to a Wittig rearrangement product, although yields can be modest. mdpi.com In some cases, competing reactions, such as intramolecular nucleophilic ring-opening, can occur. mdpi.com The choice of base and reaction conditions can influence the outcome. For instance, using s-butyllithium has been shown to improve diastereoselectivity in certain cases. mdpi.com Furthermore, activating groups on the aryl ring, such as N-butylcarboxamide or phosphonamidate groups, have been demonstrated to facilitate the Wittig rearrangement under milder conditions. mdpi.com

Table 1: Examples of Wittig Rearrangement in Benzyloxy-Substituted Systems

| Starting Material | Base | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2-(2-Benzyloxyphenyl)oxazoline | n-Butyllithium | Rearranged oxazoline | Competition with intramolecular cyclization. | mdpi.com |

| Acyclic phenylalanine-derived ortho-benzyloxy benzamide | s-Butyllithium | Hydroxy amide (via rearrangement) | Good diastereoselectivity (68:32). | mdpi.com |

| Aryl benzyl ethers with phosphonamidate activating groups | n-Butyllithium | Phosphonamidate-substituted diarylmethanols | Successful rearrangement in moderate to good yields. | mdpi.com |

Oxidative Transformations of Benzyloxy-Substituted Amines

The benzyloxy group in amine derivatives can undergo oxidative transformations. The benzylic C-H bonds are relatively weak and susceptible to oxidation. wikipedia.org The oxidation of N-alkoxy amines has been a subject of study, with methods being developed for their selective transformation. nih.govacs.org

One approach involves the use of oxoammonium salts, which are generated from nitroxide radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). wikipedia.org These salts can act as powerful oxidizing agents. The oxidation of N-alkoxy amines can lead to the formation of various products, including oximes. nih.gov A nonenzymatic kinetic resolution of N-alkoxy amines has been developed using a titanium-catalyzed chemo- and enantioselective oxygenation with aqueous hydrogen peroxide as the oxidant. nih.govacs.org This method is applicable to a wide range of N-alkoxy amines with diverse substituents. nih.govacs.org

Furthermore, the selective oxidative cleavage of the benzyl C–N bond in benzylamines can be achieved under metal-free electrochemical conditions. mdpi.com This process involves the single-electron oxidation of the amine at the anode to form a nitrogen radical cation, which then undergoes further steps to yield a carbonyl compound and the corresponding amine. mdpi.com In the context of benzyloxy-substituted amines, selective oxidation at the benzyl moiety of unsymmetrical secondary amines has been achieved using NaIO₄/TEMPO, yielding a benzaldehyde (B42025) and an aliphatic amine. researchgate.net Similarly, metal-free oxidation of benzylic secondary amines to nitrones can be accomplished using hydrogen peroxide in solvents like methanol (B129727) or acetonitrile. acs.org

Reactivity of the Amine Functionality

The amine nitrogen in (benzyloxy)(heptyl)amine possesses a lone pair of electrons, which imparts both nucleophilic and basic properties. msu.edumedify.co This section explores the diverse reactivity of this functional group.

Nucleophilic and Electrophilic Reactivity of N-Substituted Amines

The nitrogen atom in N-substituted amines like this compound is nucleophilic due to its lone pair of electrons. msu.edumedify.co This nucleophilicity allows it to react with a variety of electrophiles. libretexts.org The reactivity is generally greater than that of corresponding alcohols or ethers. libretexts.org For instance, amines can directly react with alkyl halides, whereas alcohols often require conversion to their more nucleophilic alkoxide conjugate bases for similar reactions to occur efficiently. libretexts.orglibretexts.org The nucleophilicity of amines generally increases with basicity, although steric hindrance can reduce reactivity. masterorganicchemistry.com

Conversely, the nitrogen atom can also exhibit electrophilic character under certain conditions. Electrophilic amination involves the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.orgwiley-vch.de Reagents for this purpose often feature a nitrogen atom attached to a good leaving group, such as in chloramines or hydroxylamine (B1172632) derivatives. wikipedia.orgwiley-vch.de In the case of N-alkoxyamines, the nitrogen can act as an electrophile in reactions with nucleophiles, particularly when activated. For instance, oxoammonium salts, derived from N-alkoxyamines, can undergo electrophilic addition to electron-rich olefins. chimia.ch

Alkylation and Acylation Reactions of the Amine Nitrogen

Alkylation: The nitrogen of a secondary amine like this compound can be alkylated by reacting with electrophiles such as alkyl halides. libretexts.orgjove.com This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. libretexts.orgjove.com This process can lead to the formation of a tertiary amine. jove.com Further alkylation can occur to form a quaternary ammonium (B1175870) salt, a process known as exhaustive alkylation. libretexts.orgjove.com To achieve selective mono-alkylation, specific reaction conditions or reagents may be necessary to avoid over-alkylation. organic-chemistry.org For example, using a large excess of the amine can favor the formation of the mono-alkylated product. libretexts.org

Acylation: Secondary amines readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted amides. orgoreview.comlibretexts.org This nucleophilic acylation reaction involves the attack of the amine nitrogen on the carbonyl carbon of the acylating agent. orgoreview.com The reaction is typically rapid and can be carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org Unlike alkylation, over-acylation is generally not an issue because the resulting amide is less nucleophilic than the starting amine due to resonance delocalization of the nitrogen lone pair over the carbonyl group. orgoreview.com

Table 2: Alkylation and Acylation of Secondary Amines

| Reaction Type | Reagent | Product | Mechanism | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-X) | Tertiary Amine | Nucleophilic Substitution (S_N2) | libretexts.orgjove.com |

| Acylation | Acid Chloride (e.g., R-COCl) | N,N-Disubstituted Amide | Nucleophilic Acyl Substitution | orgoreview.comlibretexts.org |

| Acylation | Acid Anhydride (B1165640) (e.g., (R-CO)₂O) | N,N-Disubstituted Amide | Nucleophilic Acyl Substitution | orgoreview.comlibretexts.org |

Elucidation of Reaction Mechanisms

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur, enabling chemists to control and optimize synthetic routes. For analogues of this compound, understanding the mechanistic pathways is crucial for developing efficient and selective methods for their synthesis and subsequent reactions. This section explores key mechanistic investigations, including S(_N)2-type processes, radical and photoredox pathways, and the factors governing stereochemical outcomes.

Radical and Photoredox Pathways in Amine Coupling

In recent years, radical and photoredox-catalyzed reactions have emerged as powerful alternatives for C-N bond formation, offering mild reaction conditions and unique reactivity patterns. nih.govkaust.edu.sa These methods are particularly relevant for the synthesis and modification of amine analogues where traditional nucleophilic substitution might be inefficient.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. kaust.edu.sa In the context of amine chemistry, a photocatalyst, upon excitation by light, can oxidize an amine to form an amine radical cation. nih.govbeilstein-journals.orgacs.org This intermediate can then undergo various transformations, leading to the formation of new C-N bonds.

Key mechanistic steps in photoredox-catalyzed amine coupling include:

Photoexcitation: A photocatalyst absorbs light, reaching an excited state with enhanced redox potentials.

Single-Electron Transfer (SET): The excited photocatalyst can engage in either a reductive or oxidative quenching cycle. In a reductive quenching pathway, the photocatalyst accepts an electron from the amine, generating an amine radical cation. nih.gov

Intermediate Formation: The amine radical cation can then deprotonate at the alpha-carbon to form a highly reducing α-amino radical. beilstein-journals.org Alternatively, mesolytic cleavage of alkoxyamines can occur upon oxidation, yielding nitroxides and carbon-centered radicals or oxoammonium ions and carbon-centered radicals, depending on the conditions. rsc.org

Bond Formation: The generated radical intermediates can then participate in coupling reactions. For instance, an α-amino radical can be oxidized to an iminium ion, which is then susceptible to nucleophilic attack. beilstein-journals.org Radical-radical cross-coupling is also a viable pathway, particularly when radicals with different lifetimes are generated. researchgate.net

These photoredox strategies have been successfully applied to a variety of C-N bond-forming reactions, including the hydroamination of alkenes and the amination of arene C-H bonds. nih.govacs.org The use of photoredox catalysis allows for the activation of otherwise unreactive C-H bonds and the formation of C-N bonds under mild conditions, which is a significant advantage over many traditional methods. nih.gov

Table 2: Comparison of Mechanistic Pathways in Amine Coupling

| Pathway | Key Intermediates | Driving Force | Typical Applications |

| S(_N)2 | Pentacoordinate transition state wikipedia.org | Nucleophilic attack on electrophile | N-alkylation with alkyl halides ucalgary.ca |

| Photoredox Catalysis | Amine radical cations, α-amino radicals beilstein-journals.org | Visible light, photocatalyst kaust.edu.sa | Alkene hydroamination, C-H amination nih.gov |

Stereochemical Outcomes in Amine Synthesis and Reactions

The control of stereochemistry is a paramount goal in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and biological applications. The synthesis of chiral this compound analogues and their subsequent reactions require a deep understanding of the factors that govern stereochemical outcomes.

In S(_N)2 reactions , the stereochemical outcome is well-defined: the reaction proceeds with a complete inversion of configuration at the chiral center of the substrate, a phenomenon known as the Walden inversion. wikipedia.orgmasterorganicchemistry.com This predictability is a powerful tool in stereoselective synthesis.

For reactions involving prochiral starting materials, such as the addition of nucleophiles to imines or the reduction of oximes, the stereochemical outcome is determined by the facial selectivity of the attack. Chiral auxiliaries are frequently employed to control this selectivity. wiley-vch.dewikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. york.ac.uk After the desired transformation, the auxiliary can be removed.

Several strategies employing chiral auxiliaries have been developed for the asymmetric synthesis of amines:

Evans Oxazolidinones: These auxiliaries are widely used to direct aldol (B89426) and alkylation reactions with high diastereoselectivity. wikipedia.org

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of enolates. wikipedia.org

Sulfinamides: Chiral sulfinamides can be condensed with aldehydes or ketones to form N-sulfinyl imines, which then undergo diastereoselective nucleophilic addition.

The stereochemical outcome of these reactions is often rationalized by considering steric and electronic effects in the transition state. For example, in the addition of a nucleophile to an imine bearing a chiral auxiliary, the auxiliary can block one face of the imine, forcing the nucleophile to attack from the less hindered face. wiley-vch.de

In radical reactions, controlling stereochemistry can be more challenging due to the often planar or rapidly inverting nature of radical intermediates. However, strategies such as using chiral catalysts or auxiliaries can still impart stereocontrol.

Ultimately, the ability to predict and control the stereochemical outcome of reactions involving this compound analogues is crucial for the synthesis of enantiomerically pure compounds. This often relies on a combination of mechanistic understanding, the judicious choice of chiral reagents or auxiliaries, and careful optimization of reaction conditions. ethz.ch

Table 3: Methods for Stereocontrol in Amine Synthesis

| Method | Principle | Typical Application | Stereochemical Rationale |

| S(_N)2 Reaction | Concerted backside attack masterorganicchemistry.com | Alkylation of a chiral substrate | Inversion of configuration wikipedia.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral group york.ac.uk | Nucleophilic addition to imines wiley-vch.de | Steric hindrance directs the approach of the nucleophile wiley-vch.dewikipedia.org |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst | Reduction of oximes, addition to imines | Formation of diastereomeric transition states with different energies |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of (Benzyloxy)(heptyl)amine, offering precise insights into the hydrogen, carbon, and, in the case of certain derivatives, phosphorus atomic nuclei.

In ¹H NMR spectroscopy, protons in different chemical environments within a molecule resonate at distinct frequencies, providing a map of the molecule's hydrogen framework. For N-heptyl-O-benzylhydroxylamine, a close analogue of the title compound, the spectrum shows characteristic signals. The five aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region. The two protons of the benzylic methylene (B1212753) group (OCH₂Ph) and the two protons of the methylene group adjacent to the nitrogen (NCH₂) also produce distinct signals. The remaining protons of the heptyl chain appear as a series of multiplets in the upfield region of the spectrum. libretexts.org

Table 1: ¹H NMR Spectroscopic Data for N-heptyl-O-benzylhydroxylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.41-7.27 | m | 5H | Ar-H | - |

| 4.79 | s | 2H | OCH₂Ph | - |

| 2.85 | t | 2H | NCH₂ | 7.2 |

| 1.58 | quint | 2H | NCH₂CH₂ | 7.2 |

| 1.30 | m | 8H | (CH₂)₄ | - |

| 0.89 | t | 3H | CH₃ | 6.8 |

| Solvent: CDCl₃ |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the spectrum of N-heptyl-O-benzylhydroxylamine, the aromatic carbons of the benzyl group resonate at the lower field end of the spectrum. The benzylic carbon and the carbons of the heptyl chain have characteristic chemical shifts that allow for their unambiguous assignment. uniurb.it

Table 2: ¹³C NMR Spectroscopic Data for N-heptyl-O-benzylhydroxylamine

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | Ar-C (ipso) |

| 128.4 | Ar-CH |

| 128.3 | Ar-CH |

| 127.7 | Ar-CH |

| 76.1 | OCH₂Ph |

| 55.8 | NCH₂ |

| 31.8 | CH₂ |

| 29.2 | CH₂ |

| 27.1 | CH₂ |

| 22.6 | CH₂ |

| 14.1 | CH₃ |

| Solvent: CDCl₃ |

For phosphonate (B1237965) derivatives of this compound, such as diethyl (N-(benzyloxy)-N-heptylamino)methylphosphonate, ³¹P NMR is an indispensable tool. researchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment. tcu.edu In such derivatives, a single resonance is expected, and its position in the spectrum helps to confirm the formation of the phosphonate ester. scirp.org The chemical shifts for aminopyrrolidinyl phosphonates, for example, have been reported to be around 31-32 ppm. scirp.orgalquds.edu

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to deduce structural details from the fragmentation patterns of the analyte.

Electron Ionization is a hard ionization technique that leads to extensive fragmentation. For hydroxylamine (B1172632) derivatives, common fragmentation pathways include the cleavage of the N-O bond. The mass spectrum of heptylamine (B89852) shows a base peak corresponding to the iminium ion [CH₂NH₂]⁺ at m/z 30, resulting from alpha-cleavage, which is a characteristic fragmentation for primary amines. nist.gov For this compound, characteristic fragments would also be expected from the loss of the benzyl group (C₇H₇, m/z 91) or the heptyl group (C₇H₁₅, m/z 99).

Fast Atom Bombardment is a soft ionization technique that is particularly useful for obtaining the molecular weight of thermally unstable or non-volatile compounds. This method typically produces a prominent protonated molecular ion peak ([M+H]⁺). google.com For a related compound, N-benzyl-N-heptylhydroxylamine, high-resolution FAB-MS analysis showed a [M+H]⁺ ion that confirmed its elemental composition. acs.org This technique is valuable for verifying the successful synthesis of the target molecule by providing its exact molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatogram would show a single peak corresponding to the compound, with a retention time influenced by its boiling point and interactions with the GC column's stationary phase. Given its molecular weight and functional groups, its retention time would be longer than shorter-chain amines but shorter than less volatile compounds of similar molecular weight.

The mass spectrometer fragments the eluted compound, providing a unique mass spectrum that serves as a molecular fingerprint. etamu.edu For this compound, electron ionization (EI) would lead to a molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation pattern is predictable based on the structure of N-alkoxyamines and benzylamines. nih.govfuture4200.com

Key fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation is typically the cleavage of the C-C bond adjacent to the phenyl group, resulting in the highly stable tropylium (B1234903) ion at m/z 91.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the heptyl group (α-cleavage) is also a characteristic fragmentation pathway for amines. This can lead to the formation of a [M-C₇H₁₅]⁺ fragment.

Further Fragmentations: The heptyl chain can undergo fragmentation, leading to a series of ions separated by 14 mass units (CH₂). Loss of the benzyloxy group can also occur.

A predicted fragmentation table for this compound is provided below.

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |

| 221 | [C₁₄H₂₃NO]⁺ | Molecular Ion (M⁺) |

| 134 | [C₇H₈NO]⁺ | α-Cleavage, loss of heptyl radical (•C₇H₁₅) |

| 120 | [C₇H₆NO]⁺ | Loss of H₂ from m/z 122 |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |

| 77 | [C₆H₅]⁺ | Loss of CH₂ from tropylium ion |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional groups. As a secondary amine, it will exhibit a single N-H stretching vibration, which is typically weaker and sharper than the broad O-H band of alcohols. utdallas.edumsu.edu The presence of both aromatic and aliphatic C-H bonds will also be evident. libretexts.org

Key expected vibrational frequencies are:

N-H Stretch: A moderate absorption band is expected in the range of 3300-3500 cm⁻¹. msu.edu

C-H (Aromatic) Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H bonds on the benzene (B151609) ring. libretexts.org

C-H (Aliphatic) Stretch: Strong, sharp bands are expected in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the heptyl group. libretexts.org

Aromatic C=C Stretch: One to three bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene ring. libretexts.org

N-H Bend: A bending vibration for the secondary amine may appear around 1500-1600 cm⁻¹. msu.edu

C-N and C-O Stretches: These single bond stretches are found in the fingerprint region (below 1500 cm⁻¹) and are expected to appear between 1000-1350 cm⁻¹. msu.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| N-H Bend | 1500 - 1600 | Variable |

| C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch | 1000 - 1300 | Medium |

| Aromatic C-H "oop" Bend | 690 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. renishaw.com While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. nih.gov For this compound, vibrations involving the non-polar C-C bonds of the aromatic ring and the alkyl chain are expected to be strong Raman scatterers.

Expected prominent peaks in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring typically produces a very strong and sharp band around 1000 cm⁻¹. Other aromatic C=C stretching bands will also be present.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the 2800-3100 cm⁻¹ region, similar to FT-IR. renishaw.com

C-N and C-O Stretches: These vibrations will also be present in the fingerprint region, though their intensities may differ significantly from the corresponding IR bands.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-N Stretch | 1000 - 1250 | Medium to Weak |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry

A single-crystal X-ray diffraction (SC-XRD) study of this compound would provide precise data on bond lengths, bond angles, and torsional angles, defining its molecular conformation in the solid state. uhu-ciqso.es The prerequisite for this analysis is the growth of a suitable single crystal. uhu-ciqso.es

Based on data from structurally similar compounds, the following geometric features can be anticipated: acs.orgscirp.org

Bond Lengths: The C-N, C-O, and aromatic C-C bond lengths would conform to standard values, with the benzylic C-O bond being slightly shorter than the O-N bond.

Bond Angles: The bond angles around the sp³ hybridized nitrogen and carbon atoms would be approximately tetrahedral (~109.5°), while the angles within the sp² hybridized benzene ring would be close to 120°.

Conformation: The flexible heptyl chain would likely adopt a low-energy, extended (all-trans) conformation to minimize steric hindrance. The orientation of the benzyl group relative to the rest of the molecule would be determined by crystal packing forces.

| Structural Parameter | Predicted Value |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length | ~1.45 Å |

| O-CH₂ (benzyl) Bond Length | ~1.43 Å |

| C-N-O Bond Angle | ~105-110° |

| Heptyl Chain Conformation | Likely extended (all-trans) |

| Benzene Ring Geometry | Planar, with C-C-C angles ~120° |

Crystal Packing Analysis and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by a network of intermolecular interactions that stabilize the solid-state structure. researchgate.net

Key interactions expected to influence the crystal packing include:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This could lead to the formation of chains or dimers through N-H···O or N-H···N hydrogen bonds, which are a dominant force in the crystal packing of many amines. libretexts.orgstackexchange.com

C-H···π Interactions: The hydrogen atoms of the heptyl or benzyl groups can interact with the electron-rich π-system of the benzene rings of adjacent molecules. researchgate.netresearchgate.net

π-π Stacking: Depending on the molecular conformation, the benzyl groups of neighboring molecules may engage in offset or parallel-displaced π-π stacking interactions.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it suitable for studying molecules of moderate size like (Benzyloxy)(heptyl)amine. nih.gov

Geometry optimization is a computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. arxiv.orgresearchgate.net For a flexible molecule such as this compound, which contains several rotatable single bonds within its heptyl and benzyloxy groups, multiple energy minima, or stable conformers, can exist.

A thorough conformational analysis is essential to identify the various low-energy conformers and their relative stabilities. This process typically involves systematically rotating the flexible dihedral angles and performing geometry optimization on each resulting structure. The flexibility of the heptyl chain allows for numerous gauche and anti conformations, while rotation around the C-O, O-N, and N-C bonds also contributes to the conformational landscape. The relative energies of these conformers determine their population distribution at a given temperature. Theoretical studies on similar flexible molecules have demonstrated the utility of this approach in understanding preferred molecular shapes. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data generated from a conformational analysis. The values are representative.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles |

|---|---|---|---|

| 1 (Global Minimum) | Extended heptyl chain (all-anti), specific benzyloxy orientation | 0.00 | C-C-C-C ≈ 180° |

| 2 | Gauche kink in heptyl chain | +0.95 | One C-C-C-C ≈ 60° |

| 3 | Alternate benzyloxy group rotation | +1.50 | C-O-N-C ≈ 75° |

| 4 | Folded heptyl chain conformation | +2.10 | Multiple gauche interactions |

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trdntb.gov.ua The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Furthermore, DFT can be used to calculate the distribution of electron density across the molecule, often represented by mapping the molecular electrostatic potential (MEP) or by calculating partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges). researchgate.net These analyses identify electron-rich and electron-deficient regions. For this compound, the electronegative oxygen and nitrogen atoms are expected to be electron-rich centers, while the aromatic ring can also participate in charge delocalization. researchgate.net

Table 2: Representative Electronic Properties Calculated by DFT This table provides an example of typical electronic structure data obtained from DFT calculations.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment (µ) | 1.8 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charge on Nitrogen | -0.55 e | Indicates a partial negative charge, suggesting a nucleophilic site. |

Theoretical vibrational frequency calculations are a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. dtic.milresearchgate.net By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies of the normal modes of vibration. These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the theoretical model. researchgate.net

For this compound, calculations would predict characteristic frequencies for various functional groups. These include C-H stretching vibrations for both the aliphatic heptyl chain and the aromatic benzyl (B1604629) group, C-N and C-O stretching modes, and various bending and wagging modes. orgchemboulder.com Comparing the theoretical spectrum with an experimental one can provide strong evidence for the molecule's structure and conformation.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Based on general frequency ranges for amines and ethers. dtic.milorgchemboulder.com

| Vibrational Mode | Typical Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |

| CH2 Scissoring | ~1465 | Medium |

| C-N Stretch | 1250 - 1020 | Weak to Medium |

| C-O Stretch | 1260 - 1000 | Strong |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. ulisboa.ptresearchgate.net MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in solution) and at different temperatures.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. iphy.ac.cn By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different conformers identified by DFT. This allows for the study of the dynamics of these transitions and the calculation of the free energy barriers between them. Such simulations can confirm the relative stability of different conformations in a condensed phase, where solvent effects can play a significant role, and reveal how the molecule samples its available conformational space over time.

In the context of medicinal chemistry, where derivatives of a core structure are often designed to interact with a biological target, MD simulations are an indispensable tool. nih.govresearchgate.net If derivatives of this compound were to be explored as potential ligands for a protein receptor, computational docking would first be used to predict the most likely binding poses within the receptor's active site. ekb.eguin-malang.ac.id

Following docking, MD simulations are performed on the ligand-receptor complex. These simulations assess the stability of the predicted binding pose over time. google.com A stable interaction is characterized by the ligand remaining within the binding pocket with minimal fluctuations. The simulation trajectory can be analyzed in detail to identify and quantify the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and van der Waals forces—that are crucial for binding affinity and selectivity. researchgate.netacs.org This information is vital for structure-based drug design, guiding the modification of the ligand to enhance its interaction with the target receptor.

Reaction Mechanism Modeling

Computational modeling serves as a powerful tool to investigate the intricacies of reaction mechanisms at a molecular level. For N-heptyl-O-benzylhydroxylamine, theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding its reactivity, particularly in processes involving N-O bond cleavage, which is a characteristic reaction for hydroxylamine (B1172632) derivatives. mdpi.com

Transition State Characterization and Activation Energy Calculations

The characterization of transition states and the calculation of activation energies are fundamental to predicting the kinetics and feasibility of a chemical reaction. For reactions involving hydroxylamine derivatives, computational methods are used to map the potential energy surface, identifying the lowest energy path from reactants to products.

Transition State Theory: Transition state (TS) geometries for reactions of hydroxylamine derivatives, such as oxidation or rearrangement, are typically located using computational methods like B3LYP or MP2. nih.gov For a hypothetical reaction, such as the homolytic cleavage of the N-O bond in this compound, the transition state would feature an elongated N-O bond. Frequency analysis is performed to confirm the nature of the stationary point; a genuine transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Activation Energy: The activation energy (Ea) represents the energy barrier that must be overcome for a reaction to occur. Theoretical calculations provide estimates for these barriers. For instance, the N-O bond dissociation energy (BDE) is a key parameter influencing the reactivity of hydroxylamines. nih.gov DFT methods, such as M06-2X, have been shown to provide BDEs in excellent agreement with higher-level composite methods. nih.gov While specific calculations for this compound are not readily available in the literature, studies on related N,N,O-trisubstituted hydroxylamines show that N-O single-bond BDEs are generally in the range of 53-63 kcal/mol, which is higher than the generic value often cited. nih.gov The substitution pattern, including the presence of the heptyl and benzyl groups, would subtly influence this value.

Below is a hypothetical data table illustrating the kind of data that would be generated from such a computational study.

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Length (Å) |

|---|---|---|---|

| N-O Bond Homolysis | DFT (B3LYP/6-31G*) | 58.5 | N-O: ~1.95 |

| Oxidation at Nitrogen | CBS-QB3 | 25.2 | N-H: ~1.52 |

Reaction Pathway Elucidation and Selectivity Prediction

Beyond identifying a single transition state, computational modeling can elucidate entire reaction pathways, especially when multiple products are possible. This is crucial for predicting the selectivity of a reaction.

Pathway Analysis: For a molecule like this compound, different reaction pathways can be envisioned depending on the reagents and conditions. For example, in the presence of an oxidant, reaction could occur at the nitrogen atom or involve the benzylic position. Computational studies can compare the activation barriers for these competing pathways. The pathway with the lowest activation energy is generally the most favored kinetically. rsc.org Mechanistic studies on related N-benzyl-N-methylhydroxylamines have shown that oxidation pathways can involve electron transfer from the nitrogen followed by hydrogen abstraction. researchgate.net

Selectivity Prediction: Predicting regioselectivity and stereoselectivity is a significant application of computational chemistry. For reactions involving this compound, models can help predict whether a reaction will favor one site over another. For instance, in a C-H activation scenario, calculations could determine the relative activation barriers for activation at the heptyl chain versus the benzyl group. acs.org Factors such as steric hindrance and electronic effects, which can be quantified through computational models, govern this selectivity. The development of machine learning models trained on computational or experimental data is also emerging as a powerful tool for selectivity prediction in complex organic reactions. nih.gov

Chemoinformatics and Predictive Modeling

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets. Predictive modeling, a key component of chemoinformatics, uses statistical and machine learning techniques to build models that can predict the properties and activities of chemical compounds.

Molecular Descriptors and Quantitative Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models are built using molecular descriptors.

Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For this compound, a wide range of descriptors can be calculated, falling into several categories:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

These descriptors can be used to build QSPR models to predict properties like boiling point, solubility, or reactivity. For instance, a QSPR model for a series of related amines showed that properties like dipole moment and topological descriptors could accurately predict degradation rates. researchgate.net

The following interactive table shows some calculated molecular descriptors for this compound.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Physicochemical | Molecular Weight | 207.32 g/mol |

| Physicochemical | logP | 3.5 |

| Topological | Topological Polar Surface Area (TPSA) | 21.26 Ų |

| Geometrical | Molecular Volume | 210.5 cm³/mol |

| Electronic | Dipole Moment | 1.8 D |

Machine Learning Applications in Chemical Space Exploration

Machine learning (ML) is increasingly being used to navigate the vastness of chemical space and predict the outcomes of chemical reactions. appliedclinicaltrialsonline.com

Predictive Reactivity Models: For a compound like this compound, ML models can be trained on large datasets of known reactions to predict its likely reactivity with a given set of reagents. nih.gov These models can learn complex relationships between molecular structures and reaction outcomes that are not easily captured by traditional QSPR models. For example, machine learning approaches have been successfully used to predict the degradation rates of various amines with high accuracy. researchgate.netnih.gov

Chemical Space Exploration: ML models can also be used in a generative capacity to explore chemical space and design new molecules with desired properties. While not directly focused on this compound, this approach could be used to identify derivatives with, for example, enhanced stability or specific reactivity profiles. By combining machine learning with high-throughput experimentation, the process of discovering new reactions and optimizing reaction conditions can be significantly accelerated. digitellinc.com The development of data-efficient ML models is a key area of research, aiming to make accurate predictions even with limited experimental data. nih.govrsc.org

Applications As Synthetic Intermediates and Building Blocks

Precursors for Complex Organic Molecule Synthesis

The utility of (benzyloxy)(heptyl)amine as a precursor is evident in its application for building complex organic structures, particularly those containing nitrogen. N,O-disubstituted hydroxylamines like this compound have gained importance as intermediates for synthesizing intricate nitrogen-containing compounds, including natural products and their analogs. researchgate.net

A key application is in the synthesis of hydroxamic acids. For example, N-Heptyl-N-(benzyloxy)succinamic acid can be synthesized by reacting this compound with succinic anhydride (B1165640) in pyridine. google.com The resulting molecule contains the core structure that, upon removal of the benzyl (B1604629) protecting group, would yield a hydroxamic acid. These linear trihydroxamate structures are components of siderophores like Danoxamine, which are involved in iron transport in biological systems. acs.org The synthesis of Danoxamine involves coupling reactions with molecules structurally similar to this compound, highlighting the role of such building blocks in creating complex, biologically relevant molecules. acs.org The general class of N,O-disubstituted hydroxylamines can be acylated to form complex aldehydes and ketones, further broadening their synthetic utility. researchgate.net

The reaction pathways available for this class of compounds are diverse. They can undergo reactions at the nitrogen atom, and cleavage of the N-O bond makes them valuable for preparing highly functionalized amines. researchgate.net This versatility establishes this compound and related structures as important precursors for a range of complex molecular targets.

Derivatization for Functional Material Development

The derivatization of molecules like this compound is a key strategy for developing functional materials, including polymers and surface coatings. The ability to introduce specific functional groups allows for the tailoring of material properties.

While direct examples involving this compound are not prominent, the broader class of amine-containing compounds is central to the synthesis of functional polymers. frontiersin.orgsigmaaldrich.com For instance, amines are used to modify benzoxazine (B1645224) monomers to create polymer networks with desirable properties like reprocessability. frontiersin.org The amine component can be incorporated into the main chain of a polymer, as seen in the synthesis of polyetheramine-based polybenzoxazines, resulting in flexible thermosets. frontiersin.org This suggests that this compound could potentially be used as a monomer or modifying agent in polymerization reactions, with the heptyl group imparting hydrophobicity and the benzyloxyamine group offering a site for further chemical modification or cross-linking.

Furthermore, derivatization is a common technique to enhance the analytical detection of molecules in various matrices. Reagents like O-benzylhydroxylamine (a related compound lacking the heptyl group) are used to derivatize carboxylic acids, including intermediates of the TCA cycle, to improve their detection by LC-MS/MS. mdpi.comresearchgate.net This process transforms the analyte into a more readily detectable form, highlighting a functional application of the benzyloxyamine moiety. researchgate.netsci-hub.se This principle of derivatization for enhanced functionality is central to material science, where such modifications can alter surface properties, solubility, or reactivity.

| Derivatization Approach | Potential Application Area | Relevant Compound Class |

| Incorporation into polymer backbone | Synthesis of functional polymers (e.g., flexible thermosets) | Amine-containing monomers |

| Surface modification | Creation of functionalized surfaces with tailored properties | Self-assembling monolayers |

| Analytical derivatization | Enhanced detection in complex biological samples | Carboxylic acids, Aldehydes |

Role in the Synthesis of Heterocyclic Compounds (e.g., Butyrolactones, Pyrrolidones)

This compound and related hydroxylamines are valuable reagents in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. x-chemrx.combeilstein-journals.orgmdpi.com The nitrogen and oxygen atoms within the benzyloxyamine group can be incorporated into various ring systems.

One of the most significant applications of hydroxylamine (B1172632) derivatives is in 1,3-dipolar cycloaddition reactions. acs.org N-benzylhydroxylamines can be oxidized to form N-benzyl nitrones. acs.orggoogle.com These nitrones are 1,3-dipoles that react with alkenes (dipolarophiles) to form five-membered isoxazolidine (B1194047) rings. google.comnbu.ac.in Isoxazolidines, in turn, are versatile intermediates that can be converted to other important structures, such as β-amino alcohols, which are key building blocks in organic synthesis. google.com

While direct synthesis of butyrolactones and pyrrolidones using this compound is not explicitly detailed in the search results, the general strategies for synthesizing these heterocycles often involve intermediates that can be derived from it. For example, the synthesis of γ-butyrolactones can be achieved through various catalytic methods, and amino groups are often incorporated into pyrrolidone rings. researchgate.netresearchgate.net A general method for synthesizing 2-substituted pyrrolidines starts from α-amino acids, which can be generated through radical addition to oxime ethers. acs.orgmdpi.com This highlights the potential for precursors like this compound to be involved in the pathways leading to such heterocyclic systems. The synthesis of heterocyclic compounds often relies on building blocks with versatile functional groups, a role that this compound fulfills. lookchem.com

| Heterocyclic System | General Synthetic Strategy | Role of Hydroxylamine Derivative |

| Isoxazolidines | 1,3-Dipolar Cycloaddition | Precursor to nitrone (1,3-dipole) |

| Pyrrolidines | Radical addition-cyclization | Precursor for amino functionality |

| Fused Heterocycles | Intramolecular Cyclization | Building block for ring formation |

Q & A

Q. What are the common synthetic routes for (Benzyloxy)(heptyl)amine, and what reaction conditions optimize yield?

This compound is typically synthesized via alkylation of benzylamine derivatives with alkyl halides (e.g., 1-bromoheptane) under basic conditions. A widely used method involves:

- Reagents : Benzylamine, 1-bromoheptane, K₂CO₃ or NaOH.

- Solvent : Dichloromethane (DCM) or ethanol.

- Mechanism : Sₙ2 nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.

- Yield Optimization : Elevated temperatures (40–60°C) and extended reaction times (12–24 hours) improve yields to 65–80% .

Q. How is this compound purified post-synthesis, and what analytical methods confirm its structure?

Purification :

- Liquid-Liquid Extraction : Separation using DCM and aqueous NaOH to remove unreacted starting materials.

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent removes byproducts .

Q. Analytical Confirmation :

- ¹H/¹³C NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 3.6–3.8 ppm (N–CH₂–O linkage) confirm structure .

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N–H) and ~1100 cm⁻¹ (C–O–C) .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity in alkylation reactions during the synthesis of this compound?

Selectivity in alkylation is governed by steric and electronic factors:

- Steric Hindrance : Bulky alkyl halides (e.g., 1-bromoheptane) favor Sₙ2 due to reduced steric hindrance at the primary carbon.

- Base Strength : Strong bases (e.g., NaOH) deprotonate the amine efficiently, enhancing nucleophilicity. Weak bases (e.g., K₂CO₃) minimize side reactions like over-alkylation .

Q. How do adsorption properties of this compound influence its reactivity in heterogeneous catalysis?

Adsorption studies on silica (Hi-Sil X303) reveal:

- Monolayer Formation : Heptylamine derivatives adsorb perpendicularly via polar groups (e.g., NH₂), forming stable monolayers.

- Heat of Immersion : Constant ΔH values (~50 kJ/mol) confirm monolayer saturation, critical for catalytic surface modification .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- 2D NMR (HSQC, HMBC) : Correlates proton-carbon coupling to confirm connectivity in branched derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., C₁₄H₂₃NO requires m/z 221.1780) .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, critical for asymmetric synthesis .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.